molecular formula C13H11ClN2O2 B8665917 (2-Chloro-4-nitro-phenyl)-methyl-phenyl-amine

(2-Chloro-4-nitro-phenyl)-methyl-phenyl-amine

Cat. No. B8665917
M. Wt: 262.69 g/mol
InChI Key: BYXQHIOMCSYHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-nitro-phenyl)-methyl-phenyl-amine is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-nitro-phenyl)-methyl-phenyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-nitro-phenyl)-methyl-phenyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Chloro-4-nitro-phenyl)-methyl-phenyl-amine

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-N-methyl-4-nitro-N-phenylaniline

InChI

InChI=1S/C13H11ClN2O2/c1-15(10-5-3-2-4-6-10)13-8-7-11(16(17)18)9-12(13)14/h2-9H,1H3

InChI Key

BYXQHIOMCSYHNV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (12.3 mL of a 2.5 M solution in hexanes) is added dropwise to a solution of N-methyl aniline (3.0 g) in tetrahydrofuran (75 mL) at 0° C. The mixture is allowed to warm slowly to room temperature and is then re-cooled to 0° C. and added by cannula to a solution of 3-chloro-4-fluoronitrobenzene (4.9 g) in tetrahydrofuran (35 mL) that is kept at −78° C. Following the addition, the reaction mixture is permitted to warm to room temperature over the course of 1 hour, and is then concentrated under reduced pressure, quenched by addition of saturated aqueous ammonium chloride, and extracted three times with ethyl acetate. The pooled organic layers are washed three times with 5% aqueous hydrochloric acid, once with water, once with saturated aqueous sodium bicarbonate, once with saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. Following removal of the solvent under reduced pressure the residue is chromatographed over silica gel (5% diethyl ether in hexanes is used as the eluant) to provide the desired product as a clear colorless oil.
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3 g
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35 mL
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